tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate: is a synthetic organic compound that features a triazole ring and an azepane ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: This is often done using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could target the azepane ring or the triazole ring.
Substitution: Various substitution reactions can occur, especially on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate can be used as a building block for more complex molecules.
Biology
In biological research, compounds with triazole and azepane rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the synthesis of advanced materials or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action for tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(1H-triazol-5-yl)piperidine-1-carboxylate
- tert-Butyl (3S)-3-(1H-triazol-5-yl)morpholine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate lies in its specific ring structure and the presence of both triazole and azepane rings, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAVLKWFQUTLC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.